5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt
Description
Ammonium salt of 5-benzylidene-3-rodanic acid is a chemical compound that belongs to the class of ammonium salts
Properties
CAS No. |
95533-69-0 |
|---|---|
Molecular Formula |
C12H12N2O3S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
azanium;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C12H9NO3S2.H3N/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8;/h1-6H,7H2,(H,14,15);1H3/b9-6+; |
InChI Key |
FRYNRQGGSPCLHX-MLBSPLJJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)[O-].[NH4+] |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)[O-].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium salt of 5-benzylidene-3-rodanic acid typically involves the reaction of 5-benzylidene-3-rodanic acid with an ammonium source. One common method is to dissolve 5-benzylidene-3-rodanic acid in a suitable solvent, such as ethanol or water, and then add ammonium hydroxide or ammonium chloride. The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods
In an industrial setting, the production of ammonium salt of 5-benzylidene-3-rodanic acid may involve more efficient and scalable methods. This could include continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be more cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ammonium salt of 5-benzylidene-3-rodanic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of 5-benzylidene-3-rodanic acid.
Reduction: Reduced forms of the compound, such as 5-benzylidene-3-thiol.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Ammonium salt of 5-benzylidene-3-rodanic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ammonium salt of 5-benzylidene-3-rodanic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Ammonium salt of 5-benzylidene-3-thiol: Similar in structure but with a thiol group instead of a rodanic acid group.
Ammonium salt of 5-benzylidene-3-carboxylic acid: Contains a carboxylic acid group instead of a rodanic acid group.
Uniqueness
Ammonium salt of 5-benzylidene-3-rodanic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
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